H-Lys(me)2-oh hcl
Overview
Description
H-Lys(me)2-oh hcl, also known as this compound, is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-α-Fmoc-N-ε-dimethyl-N-L-lysine hydrochloride, also known as H-Lys(me)2-oh hcl, is a derivative of the essential amino acid Lysine . The primary targets of this compound are proteins that contain lysine residues. By modifying these residues, the compound can alter the protein’s structure and function .
Mode of Action
The compound acts by introducing dimethyl-lysine during Fmoc Solid Phase Peptide Synthesis (SPPS) . This process involves the selective protection and deprotection of amino acids, allowing for the precise synthesis of peptides. The dimethyl-lysine introduced by the compound can influence the peptide’s properties, such as its stability, activity, and interactions with other molecules .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis. By introducing dimethyl-lysine, it can influence the structure and function of the synthesized peptides. These peptides can then participate in various biological processes, depending on their specific sequences and structures .
Pharmacokinetics
Lysine is known to be well-absorbed in the small intestine and distributed throughout the body, where it can be incorporated into proteins .
Result of Action
The introduction of dimethyl-lysine into peptides can result in changes to the peptides’ properties. This can include alterations to their stability, activity, and interactions with other molecules. These changes can, in turn, influence various biological processes in which the peptides are involved .
Action Environment
The action of N-α-Fmoc-N-ε-dimethyl-N-L-lysine hydrochloride can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature and pH . Furthermore, the compound should be stored at temperatures between -10 to -25°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
H-Lys(me)2-oh hcl plays a significant role in biochemical reactions, particularly in the synthesis of peptides. This compound interacts with various enzymes and proteins, including histone methyltransferases, which catalyze the transfer of methyl groups to lysine residues on histone proteins . These interactions are crucial for the regulation of gene expression and chromatin structure.
Cellular Effects
This compound has several effects on cellular processes. It influences cell function by modulating gene expression and cell signaling pathways. The incorporation of dimethyl-lysine residues into histone proteins can alter chromatin structure, thereby affecting the accessibility of DNA to transcription factors and other regulatory proteins . This can lead to changes in gene expression and cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with proteins involved in signal transduction, such as kinases and phosphatases .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to histone proteins and other lysine-containing proteins, leading to the methylation of lysine residues . This methylation can either activate or inhibit the function of these proteins, depending on the specific context. For example, the methylation of histone lysine residues can lead to changes in chromatin structure and gene expression . Additionally, this compound can inhibit or activate enzymes involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time if exposed to high temperatures or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and chromatin structure . These effects can persist even after the compound has been removed from the cellular environment, indicating that it can induce long-term changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can modulate gene expression and cell signaling pathways without causing significant toxicity . At high doses, this compound can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the excessive methylation of lysine residues, which can disrupt normal cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to protein methylation. This compound interacts with enzymes such as histone methyltransferases, which catalyze the transfer of methyl groups to lysine residues on histone proteins . This methylation process is crucial for the regulation of gene expression and chromatin structure. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells through specific transporters or endocytosis . Once inside the cell, this compound can interact with binding proteins that facilitate its transport to specific cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as it can interact with different biomolecules in various cellular contexts .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For example, the methylation of lysine residues can direct this compound to the nucleus, where it can interact with histone proteins and regulate gene expression . Additionally, this compound can be localized to other organelles, such as the mitochondria or endoplasmic reticulum, where it can modulate various cellular processes .
Properties
IUPAC Name |
(2S)-2-amino-6-(dimethylamino)hexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10(2)6-4-3-5-7(9)8(11)12;/h7H,3-6,9H2,1-2H3,(H,11,12);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNIVHOUZQLSF-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718552 | |
Record name | N~6~,N~6~-Dimethyl-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79416-87-8 | |
Record name | N~6~,N~6~-Dimethyl-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nε,Nε-Dimethyl-L-lysine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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